molecular formula C24H14N2 B11520391 Tribenzo[a,c,i]phenazine

Tribenzo[a,c,i]phenazine

Cat. No.: B11520391
M. Wt: 330.4 g/mol
InChI Key: FFPIYZFDQBPGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tribenzo[a,c,i]phenazine (CAS: 216-01-3) is a nitrogen-containing heterocyclic compound with the molecular formula C24H14N2 and an average mass of 330.390 Da . This aza-polycyclic compound is built on a phenazine core, a scaffold known to be easily found in nature and isolated as secondary metabolites from various microorganisms . The phenazine structural class is of significant interest in scientific research due to its diverse range of biological activities and physical properties. While specific biological data for this compound is limited, related phenazine and dibenzo[a,c]phenazine derivatives have been investigated for their potential in various fields. Studies on similar compounds have shown that the planar, electron-withdrawing phenazine core can interact with biological targets like G-quadruplex DNA structures, which are relevant in oncology research . Furthermore, such rigid aromatic structures are also explored in materials science, for instance, as thermally activated delayed fluorescence (TADF) materials in organic light-emitting diodes (OLEDs) . This product is intended for research and development purposes only, including use as a standard in analytical chemistry, a building block in organic synthesis, or for investigating the properties of polycyclic aromatic compounds. It is supplied as a solid and should be stored in a cool, dry place. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene

InChI

InChI=1S/C24H14N2/c1-2-8-16-14-22-21(13-15(16)7-1)25-23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)24(23)26-22/h1-14H

InChI Key

FFPIYZFDQBPGCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Origin of Product

United States

Synthetic Methodologies for Tribenzo A,c,i Phenazine and Its Molecular Architectures

Historical Context and Evolution of Tribenzo[a,c,i]phenazine Synthesis

The synthesis of phenazine (B1670421) derivatives has a long history, with classical methods often relying on the condensation of an o-diamine with an o-quinone. rasayanjournal.co.in The Wohl-Aue reaction, a classic method for preparing phenazines, involves the reaction of nitrobenzene (B124822) and aniline. wikipedia.org Over time, synthetic strategies have evolved to create more complex and functionalized phenazine structures, including the extended aromatic system of this compound. researchgate.net The development of new synthetic methods has been driven by the need for more efficient, environmentally friendly processes and the desire to tailor the properties of these molecules for specific applications. rasayanjournal.co.inresearchgate.net The structural simplicity and the relative ease of synthesis and functionalization have made phenazine cores, including the this compound framework, attractive targets for organic chemists. nih.gov

Classical Cyclocondensation Reactions for the this compound Core

Cyclocondensation reactions represent a fundamental and widely used approach for constructing the core structure of this compound. semanticscholar.org This method typically involves the reaction of a diamine with a dicarbonyl compound. semanticscholar.org

Synthesis from 2,3-Diaminonaphthalene (B165487) and 9,10-Phenanthrenequinone

A common and straightforward method for the synthesis of the parent this compound involves the cyclocondensation of 2,3-diaminonaphthalene with 9,10-phenanthrenequinone. semanticscholar.orgmdpi.com This reaction is typically carried out by refluxing the two reactants in glacial acetic acid for a couple of hours. semanticscholar.orgmdpi.com The product, this compound, is obtained as yellow crystals. semanticscholar.orgmdpi.com In a reported procedure, reacting 0.76 g (4.8 mmol) of 2,3-diaminonaphthalene with 1 g (4.8 mmol) of 9,10-phenanthrenequinone in 100 mL of glacial acetic acid for 2 hours yielded 1.36 g (86% yield) of the product. semanticscholar.orgmdpi.com A similar reaction can produce this compound-10,15-dione when 2,3-diamino-1,4-naphthoquinone is reacted with 9,10-phenanthrenequinone. researchgate.netnih.gov

One-Pot Synthetic Approaches and Reaction Efficiency

In recent years, one-pot multicomponent reactions (MCRs) have gained traction as an efficient and green strategy for synthesizing complex molecules like phenazine derivatives. jrespharm.com These reactions allow for the formation of the final product from three or more reactants in a single step, often with high atom economy and reduced waste. jrespharm.com For instance, benzo[a]pyrano[2,3-c]phenazine derivatives have been synthesized via a one-pot, four-component reaction of 2-hydroxy-1,4-naphthaquinone, o-phenylenediamines, malononitrile, and various aldehydes. benthamscience.com The use of catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol (B145695) has been shown to be effective for these transformations. benthamscience.com While not specifically reported for the parent this compound, these one-pot strategies highlight a trend towards more efficient and environmentally benign synthetic routes in phenazine chemistry. researchgate.netjrespharm.com

Directed Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tuning its electronic and material properties. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for introducing a wide range of substituents.

Palladium-Catalyzed C-N Bond Forming Amination Reactions

Palladium-catalyzed C-N bond forming amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing functionalized this compound derivatives. rsc.orggrafiati.com This reaction has been successfully employed to synthesize novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives in good yields. rsc.orgresearchgate.net These donor-acceptor type molecules, featuring the electron-deficient this compound core and electron-donating amine moieties, exhibit interesting photophysical and electrochemical properties, making them potential candidates for hole-transporting materials in organic electronics. rsc.orgresearchgate.net The synthesis of substituted phenazines through a double Buchwald-Hartwig amination of substituted bromoanilines followed by in situ oxidation also provides an efficient route to functionalized phenazines. clockss.org

Suzuki-Miyaura C-C Bond Coupling Strategies in Related Phenazine Syntheses

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. mdpi.comlibretexts.org This palladium-catalyzed reaction between an organoboron compound and an organohalide has become a cornerstone in the synthesis of biaryl compounds and other conjugated systems. mdpi.comlibretexts.org While direct application to this compound was not extensively found in the search results, its utility is well-established in the synthesis of other functionalized heterocyclic systems, including benzo[a]phenothiazine and benzo[a]phenoxazine derivatives. researchgate.net For example, chloro-substituted phenothiazine (B1677639) and phenoxazine (B87303) precursors have been coupled with various boronic acids using a palladium catalyst to introduce new aryl groups. researchgate.net The principles of the Suzuki-Miyaura coupling are highly applicable to the synthesis of aryl-substituted this compound derivatives, offering a powerful tool for extending the π-conjugation and modifying the electronic properties of the core structure. The reaction is known for its mild conditions, tolerance of various functional groups, and the use of stable and non-toxic boronic acids. mdpi.com

Regioselective Derivatization Strategies for this compound

The functional properties of this compound are highly dependent on the nature and position of substituents on its aromatic core. Therefore, regioselective derivatization strategies are crucial for tuning its electronic and photophysical characteristics for specific applications.

A prominent strategy for introducing substituents at defined positions is through palladium-catalyzed cross-coupling reactions. Researchers have successfully synthesized a series of novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives using a palladium-catalyzed C–N bond-forming amination reaction. rsc.org This method allows for the precise installation of various diarylamine or heterocyclic amine groups at the 3 and 6 positions of the tribenzophenazine core. rsc.orgresearchgate.net The resulting donor-acceptor molecules exhibit strong intramolecular charge transfer (ICT) transitions and have HOMO/LUMO energy levels suitable for use as hole-transporting materials in organic electronic devices. rsc.org

Another approach to regioselective derivatization involves the careful design and synthesis of precursors that already contain the desired functionalities. A novel tribenzophenazine analog, designated MBD, was synthesized through a multi-step route where substituents were incorporated into the precursor molecules before the final cyclization to form the tribenzophenazine skeleton. nih.gov This method ensures the precise placement of functional groups, which can then be further modified. Such strategies are essential for developing structure-activity relationships, as demonstrated by the synthesis of five different analogs of MBD to probe their interaction with biological targets. nih.gov

Table 2: Regioselectively Synthesized this compound Derivatives and Their Properties

Compound Type Synthetic Method Position of Substitution Key Findings Reference
3,6-disubstituted-tribenzo[a,c,i]phenazine Palladium-catalyzed C-N amination 3 and 6 HOMO levels: -5.18 to -5.35 eV; LUMO levels: -3.06 to -3.17 eV. Suitable as hole transport materials. rsc.org

Post-Synthetic Modification Protocols for Tailored this compound Systems

Post-synthetic modification (PSM) offers a powerful and versatile approach to fine-tune the properties of a pre-formed molecular scaffold. This strategy allows for the introduction of specific functionalities onto the this compound core after its primary synthesis, enabling the creation of highly tailored molecular systems without needing to re-develop the entire synthesis from scratch.

A clear example of PSM is the final step in the synthesis of the MBD ligand, a tribenzophenazine derivative. nih.gov After the core heterocyclic structure is assembled, a terminal piperidine (B6355638) nitrogen is quaternized by reacting the compound with excess methyl iodide. nih.gov This modification introduces a positive charge, significantly altering the molecule's solubility and its potential for electrostatic interactions. This type of targeted reaction on a peripheral group exemplifies a straightforward and effective PSM protocol.

A more advanced application of PSM has been demonstrated in the context of metal-organic frameworks (MOFs). A zinc-based MOF was first synthesized using a 5,10-di(4-benzoic acid)-5,10-dihydrophenazine linker. nih.gov In a subsequent post-synthetic step, the neutral dihydrophenazine units within the stable MOF structure were partially oxidized using an oxidizing agent (AgSbF₆). nih.gov This process generated a MOF containing persistent phenazine radical cations. nih.gov The resulting material retained its crystallinity and exhibited catalytic activity in aza-Diels-Alder reactions, a function absent in the original framework. This protocol highlights how PSM can be used to install unique reactive sites and functionalities into complex systems built from phenazine precursors. nih.gov

Table 3: Post-Synthetic Modification Examples for Phenazine-Containing Systems

Original System PSM Reagent/Process Modified System Purpose of Modification Reference
Tribenzophenazine precursor with a terminal piperidine Methyl Iodide (CH₃I) MBD (quaternized ammonium (B1175870) salt) Introduce a positive charge to create the final MBD ligand. nih.gov

Advanced Spectroscopic Investigations and Photophysical Properties of Tribenzo A,c,i Phenazine Systems

Electronic Absorption Characteristics and Intramolecular Charge Transfer (ICT) Phenomena

The electronic absorption spectra of tribenzo[a,c,i]phenazine systems are rich in information, revealing insights into their electronic structure and the nature of their excited states. A key feature of many derivatives is the presence of intramolecular charge transfer (ICT) transitions, which are fundamental to their photophysical behavior.

The absorption spectra of this compound and its derivatives are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. Studies have shown that polar solvents cause a red-shift in the absorption wavelength of this compound compared to non-polar solvents. researchgate.netacademicjournals.org This bathochromic shift indicates that the excited state has a more charged character than the ground state, which is characteristic of a π→π* transition. researchgate.netacademicjournals.org The stabilization of the more polar excited state in polar solvents lowers its energy, resulting in absorption at a longer wavelength. researchgate.net This behavior is crucial for understanding the nature of the electronic transitions and the distribution of electron density in the excited state. For instance, the interaction energy in a solvent like chloroform (B151607) is influenced by both polarity and non-covalent interactions, such as hydrogen bonding, which play a significant role in stabilizing the first singlet excited state. researchgate.net

SolventAbsorption Maxima (λmax)Reference
EtherNot explicitly stated, but used as a non-polar reference researchgate.net
DichloromethaneRed-shifted compared to ether researchgate.net

This table illustrates the general trend of red-shifted absorption in more polar solvents for this compound.

The electronic properties of this compound can be systematically tuned by creating donor-acceptor (D-A) architectures. In this design, the electron-deficient this compound core acts as the acceptor, while electron-donating groups, such as triarylamines, are attached as donors. researchgate.netacs.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. researchgate.net

The energy and intensity of the ICT absorption band can be controlled by modulating the strength of the donor and acceptor moieties and by modifying the π-conjugated bridge that connects them. researchgate.netscispace.com For example, a series of novel donor-acceptor molecules based on a tetraazatetracene skeleton, which contains a pyrazino[2,3-b]phenazine core (an acceptor) and triarylamine donors, exhibited ICT transitions in the range of 430–502 nm. researchgate.net Similarly, 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives showed ICT transitions between 460–512 nm in solution. researchgate.net The strategic design of these D-A systems is a powerful tool for tailoring the optical and electronic properties of this compound derivatives for specific applications. Three new donor-acceptor-donor (D-A-D) regioisomers featuring a this compound core and two triphenylamine (B166846) donors demonstrated a significant bathochromic shift of over 100 nm in their photoluminescence maximum, pushing the emission into the near-infrared region. acs.org

Derivative TypeICT Absorption Range (nm)Reference
Tetraazatetracene-based D-A molecules430–502 researchgate.net
3,6-disubstituted-tribenzo[a,c,i]phenazine D-A molecules460–512 researchgate.net
D-A-D regioisomers with triphenylamine donorsTunable, with significant bathochromic shifts acs.org

This table showcases the tunability of ICT absorption in different this compound-based donor-acceptor systems.

Influence of Solvent Polarity on Absorption Spectra (Solvatochromism)

Luminescence Behavior: Fluorescence and Phosphorescence Mechanisms

The luminescence properties of this compound systems are as diverse as their absorption characteristics, encompassing fluorescence, phosphorescence, and unique phenomena like aggregation-induced emission. The interplay between different excited states and their decay pathways dictates the observed emission.

While many organic chromophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, certain this compound derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE). rsc.orgresearchgate.net This phenomenon is characterized by weak or no emission in dilute solutions but strong luminescence in the aggregated state. The AIE effect in these systems is often attributed to the restriction of intramolecular motion (RIM) mechanism. rsc.org In solution, the molecules can undergo various vibrational and rotational motions that provide non-radiative decay pathways for the excited state. In the aggregated state, these motions are sterically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to enhanced emission.

For example, a series of triphenylamine–dibenzo[a,c]phenazine (B1222753) adducts were synthesized and their photophysical properties investigated. rsc.org While some derivatives showed aggregation-enhanced emission (AEE), others with alkoxy substituents displayed typical AIE characteristics. rsc.org Similarly, some novel donor-acceptor molecules based on a tetraazatetracene skeleton were found to exhibit AIE in THF/water mixtures due to the formation of nanoaggregates. researchgate.net The modular synthesis of phenazine-based luminogens has also yielded derivatives that display AIE behavior in THF solutions with high water content (≥60%). nih.gov

The excited triplet state plays a crucial role in the photophysics of this compound and its derivatives. The competition between fluorescence (emission from the singlet excited state) and phosphorescence (emission from the triplet excited state) can be controlled through chemical modifications. researchgate.net

In a comparative study, dibenzo[a,c]phenazine (DBP) and this compound (TBP) were used as model compounds to investigate the regulation of triplet exciton (B1674681) emission. researchgate.net DBP was found to produce ultra-long phosphorescence with a lifetime of 318 ms (B15284909) at 77 K, and a phosphorescence quantum yield of 8.45%. researchgate.net In stark contrast, the triplet-excited TBP undergoes an efficient reverse intersystem crossing (RISC) process, leading to bright delayed fluorescence with negligible phosphorescence. researchgate.net This demonstrates that the luminescence behavior from the triplet state can be controllably switched between fluorescence and phosphorescence. The underlying reason for this structure-dependent triplet evolution is attributed to charge-transfer induced energy level alignment within the molecules. researchgate.net Such control over singlet-triplet emissive switching is a significant challenge but has been achieved in some systems through mechanisms like helical self-assembly. d-nb.info

Intersystem crossing (ISC) is the process by which a molecule in a singlet excited state transitions to a triplet excited state. The efficiency of this process is quantified by the triplet state formation quantum yield (ΦT). For this compound and its derivatives, ISC can be remarkably fast.

Charge-transfer induced ultrafast ISC (CT-ISC) with a time constant of approximately 1 picosecond has been observed in both dibenzo[a,c]phenazine (DBP) and this compound (TBP). researchgate.net This rapid ISC leads to high triplet yields of 77.1% for DBP and 58.7% for TBP. researchgate.net The mechanism behind such fast ISC in transition-metal complexes has been attributed to the dephasing of the photoexcited state to the phonon continuum of a different state with a significant change in metal-ligand distance. aps.org While this compound is a metal-free organic molecule, the principles of significant structural reorganization promoting ISC can be analogous. The quantum yield of the triplet state can be determined using various methods, including comparative methods with a known standard or through analysis of transient absorption spectra from nanosecond flash photolysis. nih.govmdpi.com For instance, the quantum yield of singlet oxygen formation can be used to determine the triplet state quantum yield under certain conditions. nih.gov

CompoundTriplet Yield (ΦT)ISC TimescaleReference
Dibenzo[a,c]phenazine (DBP)77.1%~1 ps researchgate.net
This compound (TBP)58.7%~1 ps researchgate.net

This table summarizes the high triplet quantum yields and ultrafast intersystem crossing times for this compound and a related compound.

Controllable Luminescence from Triplet Excitons: Competition Between Fluorescence and Phosphorescence

Singlet Oxygen Sensitization Efficacy of this compound Frameworks

The ability of a molecule to generate singlet oxygen (¹O₂) upon photoexcitation is a critical parameter for applications in photodynamic therapy, photocatalysis, and photooxidation reactions. This process is typically mediated by the triplet excited state of the sensitizer (B1316253). Upon absorption of light, the sensitizer transitions from its ground singlet state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), it can then populate the triplet state (T₁). If the energy of this triplet state is higher than that of the ground state of molecular oxygen (which is a triplet, ³O₂), an energy transfer can occur, resulting in the formation of reactive singlet oxygen and the return of the sensitizer to its ground state. nih.gov

Phenazine (B1670421) derivatives, including this compound, have been identified as effective singlet oxygen sensitizers. nih.govnih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The efficacy of singlet oxygen generation is intrinsically linked to the quantum yield of triplet state formation (ΦT) and the lifetime of the triplet state.

Research has shown that the structural arrangement of the aromatic rings in phenazine-based compounds significantly influences their ability to sensitize singlet oxygen. nih.gov For instance, angular arrangements of aromatic rings have been found to lead to higher quantum yields of singlet oxygen production when compared to linear systems. nih.gov In a study of various phenazine derivatives, this compound (referred to as FN3 in the study) was synthesized and investigated for its photophysical properties. nih.govsemanticscholar.org While a specific ΦΔ value for this compound is not detailed in the provided sources, the triplet yield (ΦT) for this compound has been reported to be 58.7%. researchgate.net This substantial triplet yield suggests a significant potential for singlet oxygen sensitization.

The general mechanism for singlet oxygen sensitization by a photosensitizer (Sens) like this compound can be described as follows:

Excitation: Sens (S₀) + hν → Sens (S₁)

Intersystem Crossing: Sens (S₁) → Sens (T₁)

Energy Transfer: Sens (T₁) + ³O₂ → Sens (S₀) + ¹O₂

The determination of the singlet oxygen quantum yield is often performed using a comparative method, for example, by monitoring the photooxidation of a known singlet oxygen trap like 1,3-diphenylisobenzofuran (B146845) or 2,3-diphenyl-p-dioxene via ¹H NMR spectroscopy before and after irradiation. nih.govnih.govrsc.org

The table below summarizes the key photophysical properties related to the sensitization potential of this compound and a related compound, Dibenzo[a,c]phenazine.

CompoundTriplet Yield (ΦT)Primary Triplet State Deactivation
This compound (TBP)58.7%Reverse Intersystem Crossing (RISC)
Dibenzo[a,c]phenazine (DBP)77.1%Phosphorescence
Data sourced from researchgate.net

Time-Resolved Spectroscopy for Elucidating Excited State Deactivation Pathways

Time-resolved spectroscopy is a powerful tool for investigating the transient phenomena that occur in molecules following photoexcitation. nih.govaps.orgresearchgate.net By monitoring the spectral evolution of a sample on timescales ranging from femtoseconds to milliseconds, it is possible to map the deactivation pathways of excited states, including fluorescence, intersystem crossing, internal conversion, and reverse intersystem crossing.

For this compound (TBP), time-resolved spectroscopic studies have been crucial in understanding its distinct excited-state behavior. researchgate.net Upon photoexcitation, TBP forms a singlet excited state (S₁) which then undergoes intersystem crossing to a triplet state (T₁) with a high yield of 58.7%. researchgate.net However, unlike many other phenazine derivatives that exhibit phosphorescence from the triplet state, TBP displays a different deactivation mechanism. researchgate.net

The triplet excited state of TBP, ³TBP*, undergoes an efficient reverse intersystem crossing (RISC) process. researchgate.net RISC is a thermally activated process where the molecule transitions from the triplet state back to the singlet excited state (T₁ → S₁). This repopulated S₁ state can then decay radiatively, leading to delayed fluorescence. researchgate.net This contrasts sharply with the behavior of Dibenzo[a,c]phenazine (DBP), which, despite having a higher triplet yield (77.1%), deactivates from the triplet state primarily through ultra-long phosphorescence, with a lifetime of up to 318 ms at 77 K. researchgate.net

Theoretical calculations suggest that this difference in the deactivation pathways of the triplet state between TBP and DBP is due to the structure-dependent alignment of energy levels induced by charge-transfer characteristics within the molecules. researchgate.net The efficient RISC in TBP results in bright delayed fluorescence with negligible phosphorescence, demonstrating how chemical modifications to the phenazine core can control the luminescence behavior from the triplet states. researchgate.net

The deactivation pathways for this compound are summarized in the following table, which includes key kinetic parameters.

Excited State ProcessDescriptionKey Finding for this compound
Intersystem Crossing (ISC) Transition from the first excited singlet state (S₁) to the first excited triplet state (T₁).Occurs with a high quantum yield (ΦT = 58.7%). researchgate.net
Reverse Intersystem Crossing (RISC) Transition from the first excited triplet state (T₁) back to the first excited singlet state (S₁).This is an efficient deactivation pathway for the triplet state. researchgate.net
Delayed Fluorescence Radiative decay from the S₁ state that has been repopulated via RISC.TBP exhibits bright delayed fluorescence. researchgate.net
Phosphorescence Radiative decay from the T₁ state to the ground singlet state (S₀).Phosphorescence is negligible in TBP. researchgate.net

This detailed understanding of the excited state dynamics, made possible by time-resolved spectroscopy, is essential for the rational design of molecules like this compound for specific applications in fields such as organic light-emitting diodes (OLEDs) and as high-triplet-yield organic materials. researchgate.net

Theoretical and Computational Chemistry Studies of Tribenzo A,c,i Phenazine Electronic Structure

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools extensively used to investigate the electronic structure of tribenzo[a,c,i]phenazine systems. researchgate.netresearchgate.netnih.govnih.govnih.govacs.org These methods allow for the calculation of various molecular properties, providing a detailed understanding of how chemical modifications influence their electronic behavior. nih.gov

Researchers employ DFT to optimize the ground-state geometries of these molecules and to calculate their frontier molecular orbitals (FMOs). researchgate.netnih.gov TD-DFT is subsequently used to study the excited-state properties, such as absorption spectra and electronic transitions. researchgate.netresearchgate.netnih.gov For instance, functionals like M06/6-311G(d,p) and B3LYP/6-311G(d,p) have been utilized to explore the electronic and nonlinear optical (NLO) properties of derivatives. researchgate.netnih.gov These computational studies are crucial for designing new materials with tailored optoelectronic characteristics. researchgate.netnih.gov The choice of functional and basis set is critical for obtaining results that correlate well with experimental data, such as those obtained from cyclic voltammetry. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Levels and Band Gaps in this compound Systems

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties of this compound derivatives. nih.govnih.gov The energy difference between the HOMO and LUMO levels, known as the band gap (Egap), is a critical parameter that determines the material's potential applications in organic electronics. nih.govnih.gov

Theoretical calculations, often using DFT, provide the energies of these orbitals. researchgate.netnih.gov For various this compound derivatives, HOMO levels have been reported in the range of -4.90 to -6.82 eV, while LUMO levels are found between -2.43 and -3.75 eV. researchgate.netscribd.com This leads to electrochemical band gaps ranging from 1.72 to 3.08 eV. researchgate.net A smaller band gap generally facilitates easier electronic transitions from the HOMO to the LUMO. nih.gov The distribution of HOMO and LUMO across the molecule is also studied; often, the HOMO is localized on the electron-donating part of the molecule and the LUMO on the electron-accepting phenazine (B1670421) core. acs.org This separation is characteristic of donor-acceptor (D-A) systems. acs.org

Derivative ClassHOMO Energy Range (eV)LUMO Energy Range (eV)Electrochemical Band Gap (eV)
Derivatives 2-10-4.90 to -5.70-3.10 to -3.361.72 to 2.48
Derivatives 2-6 (Disubstituted)-5.18 to -5.35-3.06 to -3.172.12 to 2.29
Derivatives with Amine Donors-5.18 to -5.79-3.22 to -3.53-
Regioisomers RI-1, RI-2, RI-3-4.87, -4.86, -4.82-2.44, -2.45, -2.43-

Characterization of Charge Transfer (CT) Contributions in Excited States and Ground State Interactions

Intramolecular Charge Transfer (ICT) is a key phenomenon in donor-acceptor (D-A) molecules based on the this compound core. rsc.orgacs.orgnih.gov In these systems, the electron-deficient this compound acts as the acceptor, while various electron-rich groups, such as triphenylamines, serve as donors. acs.orgnih.gov Upon photoexcitation, an electron is promoted from the donor-localized HOMO to the acceptor-localized LUMO, resulting in a charge-separated excited state. acs.org

This ICT character is evident in the absorption spectra, which typically show broad bands in the visible region. researchgate.netrsc.org For example, 3,6-disubstituted derivatives exhibit ICT transitions in the 460–512 nm range. rsc.org The efficiency of this charge transfer is influenced by the strength of the donor and acceptor units, as well as their geometric arrangement. acs.orgnih.gov Regioisomerization, or changing the substitution pattern on the core, has been shown to effectively tune the ICT interactions, leading to significant shifts in photoluminescence. scribd.comacs.orgnih.gov Computational tools like TD-DFT are employed to analyze the nature of these electronic transitions and quantify the charge transfer contributions. researchgate.net

Computational Prediction of Optoelectronic Properties and Structure-Property Relationships

Computational chemistry plays a vital role in predicting the optoelectronic properties of this compound derivatives and establishing clear structure-property relationships. researchgate.netnih.gov By systematically modifying the molecular structure in silico—for example, by changing donor or acceptor groups—researchers can forecast how these changes will affect properties like absorption wavelengths, emission characteristics, and charge transport capabilities. researchgate.netnih.govd-nb.info

DFT and TD-DFT calculations are used to predict UV-Vis absorption spectra, which can then be correlated with experimental measurements. researchgate.netresearchgate.net These calculations help in understanding the origin of different absorption bands, often identifying them as π-π* or intramolecular charge transfer (ICT) transitions. researchgate.net Furthermore, the calculated HOMO and LUMO energy levels are crucial for predicting whether a material will be suitable for use as a hole transport material, an electron transport material, or an ambipolar material in devices like Organic Light Emitting Diodes (OLEDs) or organic solar cells. researchgate.netrsc.org For instance, HOMO levels comparable to those of standard hole transport materials like TPD and α-NPD suggest potential applications in that area. rsc.org

Theoretical Modeling of Charge Carrier Transport in Organic Semiconductor Systems Incorporating Phenazine Units

Theoretical models are essential for understanding and predicting charge carrier transport in organic semiconductors that incorporate phenazine units. cuni.czrsc.org The mobility of charge carriers (electrons and holes) is a key performance metric for materials used in organic field-effect transistors (OFETs) and other electronic devices. acs.org

Modeling charge transport in these molecular systems often involves a multi-scale approach. cuni.czrsc.org Quantum chemical methods, such as DFT, are first used to calculate the electronic couplings (transfer integrals) between adjacent molecules and the reorganization energies associated with charge hopping. acs.org These parameters are critical inputs for charge transport models, which often describe hopping as the primary transport mechanism in disordered molecular solids. wikipedia.org Molecular dynamics simulations can be used to account for the dynamic disorder arising from thermal fluctuations in molecular positions and orientations, which significantly impacts charge transport. rsc.org By combining these computational techniques, researchers can simulate charge carrier mobility and gain insights into how molecular packing and electronic structure influence the efficiency of charge transport in materials based on this compound. acs.orgrsc.org

Functional Materials Applications of Tribenzo A,c,i Phenazine Derivatives in Organic Electronics

Organic Semiconductors and Charge Transport Fundamentals

Organic semiconductors are the cornerstone of organic electronic devices, where the efficient movement of charge carriers (holes and electrons) is paramount for optimal performance. nih.gov The charge transport properties of these materials are intrinsically linked to their molecular structure, packing in the solid state, and the electronic coupling between adjacent molecules. nih.gov Understanding these fundamental principles is crucial for designing novel organic semiconductors with enhanced mobility and functionality. nih.gov

Development of Tribenzo[a,c,i]phenazine as Hole Transport Materials (HTMs)

This compound derivatives have been extensively investigated as hole transport materials (HTMs) due to their suitable highest occupied molecular orbital (HOMO) energy levels. rsc.orgresearchgate.net For a material to function effectively as an HTM, its HOMO level must align well with the work function of the anode and the HOMO level of the emissive layer to ensure efficient hole injection and transport.

In one study, five novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives were synthesized. rsc.org These compounds exhibited HOMO energy levels in the range of -5.18 to -5.35 eV, which are comparable to commonly used HTMs like TPD, α-NPD, and spiro-OMe-TAD. rsc.org This alignment suggests their potential as effective hole transporting materials in organic electronic devices. rsc.org The introduction of various donor moieties, such as triarylamines, at the 3 and 6 positions of the this compound core allows for the tuning of these energy levels. rsc.orgresearchgate.net

Table 1: Opto-electrochemical Properties of 3,6-disubstituted-tribenzo[a,c,i]phenazine Derivatives. rsc.org
CompoundHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
Derivative 2-5.35-3.172.18
Derivative 3-5.22-3.062.16
Derivative 4-5.18-3.062.12
Derivative 5-5.26-3.142.12
Derivative 6-5.29-3.172.29

Design of Electron Transport Materials (ETMs) and Ambipolar Charge Transport Compounds

While initially explored for hole transport, the inherent electron-deficient nature of the phenazine (B1670421) core also makes this compound a suitable scaffold for developing electron transport materials (ETMs) and ambipolar compounds. researchgate.net Ambipolar materials, capable of transporting both holes and electrons, are highly desirable for simplifying device architectures and enabling novel functionalities.

The strategy to impart electron-transporting or ambipolar characteristics often involves the introduction of electron-withdrawing groups or the creation of donor-acceptor (D-A) architectures. researchgate.net By coupling the electron-accepting this compound core with various electron-donating moieties, it is possible to tune the lowest unoccupied molecular orbital (LUMO) energy levels to facilitate electron injection and transport. researchgate.net Research has shown that derivatives with LUMO levels in the range of -3.10 to -3.36 eV and comparable HOMO levels could function as ambipolar charge transport materials. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict and rationalize the HOMO-LUMO energies and the potential for ambipolar behavior in these systems. researchgate.netresearchgate.net

Strategies for Enhancing Charge Carrier Mobility in Phenazine-Based Devices

Enhancing charge carrier mobility is a key objective in the development of organic semiconductors. rsc.orgrsc.org For phenazine-based materials, several strategies are being explored to achieve higher mobility. One critical factor is controlling the molecular packing in the solid state. rsc.org Strong intermolecular π-π stacking facilitates efficient charge hopping or band-like transport between adjacent molecules.

The introduction of specific side chains can influence the molecular ordering and, consequently, the charge transport properties. rsc.org For instance, long alkyl chains have been shown to promote better-ordered structures in some organic semiconductors, leading to enhanced mobility. rsc.org Furthermore, creating a high degree of structural order and minimizing defects and traps within the material are crucial for realizing the intrinsic transport properties of the semiconductor. aps.org In some cases, the formation of heterostructures, such as combining different types of copper oxides, has been shown to improve charge carrier mobility by enabling more efficient separation of photoexcited electrons and holes. rsc.org While not specific to this compound, these principles are broadly applicable to enhancing charge transport in organic semiconductors.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

This compound derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs) due to their inherent luminescence and tunable electronic properties. frontiersin.orggoogle.com Their rigid structure contributes to high thermal stability, a crucial factor for device longevity. frontiersin.org

Tailoring this compound for Enhanced Electroluminescence Efficiency

The efficiency of an OLED is determined by several factors, including the photoluminescence quantum yield (PLQY) of the emitter, charge balance, and efficient exciton (B1674681) harvesting. rsc.org Tailoring the molecular structure of this compound derivatives is a key strategy to enhance electroluminescence. By introducing different donor groups to the phenazine acceptor core, it is possible to create molecules with distinct excited state properties, such as locally-excited (LE) states, charge-transfer (CT) states, or hybridized local and charge-transfer (HLCT) states. frontiersin.org

Materials exhibiting HLCT characteristics have shown promise in achieving high external quantum efficiencies (EQE) by balancing radiative and non-radiative decay rates. frontiersin.org For instance, a donor-acceptor compound based on a dibenzo[a,c]phenazine (B1222753) acceptor achieved a maximum brightness of 61,951 cd/m² and an EQE of 3.42% in a non-doped device, attributed to its HLCT nature. frontiersin.org Another approach to boost efficiency is through the design of thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons, potentially leading to near 100% internal quantum efficiency. rsc.org Isomerization, by changing the substitution position on the phenazine core, has been shown to significantly impact the PLQY and, consequently, the device efficiency. rsc.org

Table 2: Electroluminescence Performance of Dibenzo[a,c]phenazine-based OLEDs. frontiersin.org
EmitterExcited State TypeMax. EQE (non-doped) (%)Max. Brightness (cd/m²)Turn-on Voltage (V)
CZP-DPPZLE2.10--
TPA-DPPZHLCT3.4261,9513.0
PXZ-DPPZCT (TADF)1.24--

Integration of this compound Derivatives into Device Architectures

The successful integration of this compound derivatives into multilayer OLED architectures is crucial for fabricating high-performance devices. google.comarxiv.org These derivatives can be utilized in various layers, including as the emissive layer (EML), hole transport layer (HTL), or even as part of the host material in phosphorescent OLEDs (PhOLEDs).

A typical OLED device structure consists of multiple layers sandwiched between an anode and a cathode, including an injection layer, a transport layer, an emissive layer, and a blocking layer. frontiersin.orgarxiv.org For example, a non-doped OLED was fabricated with the following structure: ITO/HATCN (5 nm)/TAPC (40 nm)/TCTA (10 nm)/emitter layer (20 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm), where the tribenzo[a,c]phenazine derivative serves as the emitter. frontiersin.org The proper alignment of the energy levels of each layer is critical to ensure efficient charge injection, transport, and recombination within the emissive layer, thereby maximizing the device's light output and efficiency. arxiv.org

Organic Photovoltaics (OPVs) and Solar Energy Conversion

This compound and its derivatives are emerging as significant materials in the field of organic photovoltaics (OPVs) due to their unique electronic and photophysical properties. Their rigid, planar, and extended π-conjugated structure makes them suitable candidates for various roles within solar cell architectures, contributing to enhanced light absorption and charge transport.

Chromophore Engineering for Efficient Light Absorption in this compound Derivatives

The efficiency of organic solar cells is intrinsically linked to the ability of the active materials to absorb a broad range of the solar spectrum. Chromophore engineering of this compound derivatives is a key strategy to tune their light absorption properties. The inherent structure of phenazines allows for systematic modifications to enhance their absorption characteristics. osti.gov

One approach involves extending the π-conjugation of the this compound core. Increasing the number of fused aromatic rings can systematically tune the absorption bands of the molecule. osti.gov For instance, the conjugation of this compound can be extended, which theoretically lowers its lowest triplet energy (T1) level compared to smaller analogues like dibenzo[a,c]phenazine (DPPZ). researchgate.net

Another effective strategy is the introduction of electron-donating or electron-withdrawing substituents to the core structure. This creates intramolecular charge transfer (ICT) transitions, which can lead to a significant red-shift in the absorption spectrum. rsc.orgresearchgate.net For example, the introduction of a methoxy (B1213986) group to a related dibenzo[a,c]phenazine structure shifts the maximum absorption band to longer wavelengths. nih.gov Furthermore, the attachment of porphyrins, which have high molar extinction coefficients and absorption in the red visible region, to a phenazine core via an ethynyl (B1212043) linker has been explored to create panchromatic dyes that absorb broadly from 300 nm to 636 nm. osti.gov

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict the effects of these modifications on the electronic and optical properties of the molecules, guiding the synthesis of new derivatives with optimized light-harvesting capabilities. researchgate.netresearchgate.net These computational methods help in understanding the relationship between the molecular structure and properties such as the HOMO-LUMO energy gap and absorption spectra. researchgate.net

Role of this compound in Donor-Acceptor (D-A) Systems for OPVs

In organic photovoltaics, the donor-acceptor (D-A) heterojunction is the core component where charge separation occurs. This compound derivatives can function as either the donor or the acceptor component in these systems, depending on the substituents attached to the core. The electron-deficient nature of the phenazine core makes it a good electron acceptor. researchgate.net

When functionalized with electron-donating groups, such as diarylamines, the resulting D-A type molecules exhibit strong intramolecular charge transfer (ICT) characteristics. researchgate.net This is crucial for efficient exciton dissociation and charge generation. A series of novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives have been synthesized, showing ICT transitions in the 460–512 nm range. rsc.orgresearchgate.net The HOMO and LUMO energy levels of these derivatives were found to be in the range of -5.18 to -5.35 eV and -3.06 to -3.17 eV, respectively. rsc.orgresearchgate.net These HOMO levels are comparable to commonly used hole-transporting materials, suggesting their potential in organic electronics. rsc.orgresearchgate.net

The design of D-A systems is critical for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell. The energy levels of the donor and acceptor materials must be well-aligned to ensure efficient charge transfer and minimize energy loss. The development of acceptor-donor-acceptor (A-D-A) type small molecules has been a significant advancement in the OPV field, leading to high power conversion efficiencies. rsc.org While this compound itself may not fit the A-D-A architecture, the principles of D-A interactions are central to its application. The study of simpler D-A structures, including those with nitrogen donors and sulfur-based acceptors, is helping to understand the structure-property relationships for optimizing photocatalytic performance, which has parallels in OPV device function. beilstein-journals.orgresearchgate.net

The following table summarizes the opto-electrochemical properties of some synthesized this compound derivatives.

DerivativeSubstitutionHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Absorption Max (nm)
Derivative 2 3,6-disubstituted-5.18-3.062.12460
Derivative 3 3,6-disubstituted-5.25-3.092.16480
Derivative 4 3,6-disubstituted-5.30-3.122.18495
Derivative 5 3,6-disubstituted-5.35-3.172.18512
Derivative 6 3,6-disubstituted-5.28-3.152.13502

This data is based on findings for 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives. rsc.orgresearchgate.net

Utilization of this compound as Photosensitizers in Photopolymerization and Photoinitiated Processes

This compound and its derivatives have demonstrated significant potential as photosensitizers in photopolymerization and other photoinitiated processes. nih.gov These applications leverage the ability of these compounds to absorb light and initiate chemical reactions, such as the formation of polymers.

Phenazine-based dyes have been investigated as visible-light absorbing photoinitiators for the free-radical polymerization of acrylates. nih.govmdpi.com The effectiveness of these dyes as photoinitiators is dependent on their molecular structure, including the arrangement of aromatic rings and the number of nitrogen atoms. nih.gov In these systems, the phenazine derivative typically acts as an electron acceptor, while a co-initiator serves as an electron donor. nih.gov The process is often mediated by the long-lived triplet state of the photosensitizer, which facilitates the generation of radicals through an electron transfer process. nih.gov

A study on a series of phenazine derivatives found them to be efficient singlet oxygen sensitizers, with some exhibiting a quantum yield of singlet oxygen generation close to 1.0. mdpi.com The quantum yield of triplet state formation is a critical factor, and it was observed that increasing the number of nitrogen atoms in the phenazine structure tended to decrease this yield. mdpi.com

In the context of dental materials, derivatives of the related dibenzo[a,c]phenazine have been developed as photoinitiators for the polymerization of dental filling compositions. nih.gov These compounds were designed to absorb light emitted by dental curing lamps and have shown excellent photoinitiating abilities in the presence of acrylates and an electron or hydrogen-atom donor. nih.gov

The following table presents data on the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA) using a this compound derivative as a photosensitizer.

PhotosensitizerCo-initiatorConcentration of Dye (M)Concentration of Co-initiator (M)Initial Rate of Polymerization
This compound-FN3 [(3,4-dimethoxyphenyl)sulfanyl]acetic acid (MKTFO)2 × 10⁻³–5.63 × 10⁻⁴0.1Dependent on dye concentration and light intensity

This data is based on general experimental setups for testing phenazine-based photosensitizers. nih.govmdpi.com

Emerging Applications in Flexible and Wearable Organic Electronic Devices

The inherent properties of organic materials, such as their flexibility, make them ideal for the development of flexible and wearable electronic devices. researchgate.netdrpress.org Organic electronics have seen significant advancements in applications like flexible displays, sensors, and photovoltaics. researchgate.netdrpress.org this compound derivatives, as part of the broader class of organic semiconductors, are being explored for their potential in these next-generation technologies.

The development of flexible electronics relies on materials that can be processed at low temperatures and are compatible with flexible substrates. researchgate.net Organic small molecules and polymers, including those based on phenazine structures, can often be deposited from solution, enabling cost-effective and large-area fabrication techniques like printing. researchgate.net

While specific research detailing the integration of this compound into flexible and wearable devices is still emerging, its established properties as a hole-transporting material and a photosensitizer are highly relevant. rsc.orgresearchgate.netresearchgate.net For instance, flexible organic solar cells could benefit from the tunable absorption and energy levels of this compound derivatives. Furthermore, their application as photosensitizers could be extended to the fabrication of flexible photodetectors or other light-sensitive components.

The broader field of flexible and wearable electronics is rapidly advancing, with a focus on creating devices that can conform to the human body for applications in health monitoring and smart textiles. nih.govynu.ac.jp Carbon-based materials, conductive polymers, and small molecule organic semiconductors are key components in these devices. researchgate.netnih.gov The continued development and optimization of materials like this compound and its derivatives will be crucial for the future progress of this field. drpress.org

Intermolecular Interactions and Supramolecular Assembly Concepts for Tribenzo A,c,i Phenazine Frameworks

Principles of Host-Guest Complexation and Molecular Recognition in Systems Involving Phenazine (B1670421) Derivatives

Host-guest chemistry is a cornerstone of supramolecular science, focusing on the formation of complexes between a host molecule, which possesses a binding cavity, and a guest molecule or ion. nih.gov In the context of phenazine derivatives, their electron-deficient nature and the presence of nitrogen atoms make them excellent candidates for interacting with a range of guest species. sioc-journal.cnrsc.org

The principles of molecular recognition in these systems are governed by a combination of factors including size, shape, and electronic complementarity between the host and guest. sioc-journal.cnresearchgate.net Phenazine-based hosts can recognize and bind anions, cations, and neutral molecules through various non-covalent interactions. sioc-journal.cnresearchgate.net For instance, the nitrogen atoms in the phenazine core can act as hydrogen bond acceptors, while the extended π-system can engage in charge-transfer interactions with electron-rich or electron-deficient guests. rsc.org

A notable example involves a dihydrodibenzo[a,c]phenazine-containing crown ether macrocycle, which acts as a supramolecular host. nih.govfrontiersin.org This macrocycle demonstrates conformational adaptability and engages in host-guest interactions with various ammonium (B1175870) guests. nih.govfrontiersin.org The binding is driven by the electron-rich cavity of the crown ether interacting with the electron-deficient ammonium ions. nih.gov The formation of these host-guest complexes is confirmed through techniques like UV-vis titration, ¹H NMR, and high-resolution mass spectrometry (HRMS). nih.govfrontiersin.org

Another study investigated the host-guest complexation of the phenazine-based dye Neutral Red with macrocyclic hosts like cucurbit scribd.comuril (CB7) and β-cyclodextrin. acs.org Both the neutral and cationic forms of the dye were found to form inclusion complexes with CB7, with the cationic form exhibiting a significantly larger binding constant. acs.org This highlights the role of electrostatic interactions in the stability of the complex. The thermodynamic parameters for the complexation suggested an entropic driving force, likely due to the desolvation of the cation and the release of high-energy water molecules from the host's cavity. acs.org

The versatility of phenazine derivatives in molecular recognition is further demonstrated by their incorporation into more complex systems. For example, a redox-active dihydrophenazine-based macrocycle was shown to form host-guest complexes with tetracyanoquinodimethane (TCNQ) driven by charge-transfer interactions. researchgate.net This complexation was accompanied by fluorescence quenching and a conformational change in the macrocycle. researchgate.net

Self-Assembly Strategies for Ordered Tribenzo[a,c,i]phenazine-Containing Architectures

Self-assembly is a process where components spontaneously organize into ordered structures. nih.gov For this compound and its derivatives, their planar and rigid structure, coupled with their propensity for non-covalent interactions, makes them ideal candidates for constructing well-defined supramolecular architectures. sioc-journal.cn

Coordination-driven self-assembly is a powerful strategy that has been employed to create discrete metallacycles containing a phenazine core. nih.gov In one study, a series of platinum(II) metallacycles were prepared by combining a phenazine-cored dipyridyl donor with a 90° Pt(II) acceptor and various dicarboxylate donors. nih.gov By systematically varying the dicarboxylate building block, metallacycles of different sizes were obtained, which in turn influenced their fluorescence properties. nih.gov This approach allows for precise control over the size and shape of the final supramolecular assembly.

Another strategy involves the use of hydrogen bonding, π-π stacking, and metal-ligand interactions to guide the self-assembly process. sioc-journal.cn The presence of multiple interaction sites on the phenazine framework allows for the formation of complex and hierarchical structures. sioc-journal.cn The self-assembly can be induced by various factors, including hydrogen bonding, accumulation (stacking), metal-ligand coordination, or a combination of multiple factors. sioc-journal.cnresearchgate.net

Mechanochemistry, or reactions conducted by mechanical milling, has also emerged as a green and efficient method for the subcomponent self-assembly of this compound. hbni.ac.in This solvent-free approach allows for the near-quantitative synthesis of the target compound from its precursors. hbni.ac.in

The resulting ordered architectures of this compound derivatives have potential applications in various fields. For instance, their well-defined structures and tunable electronic properties make them suitable for use in organic electronics as hole transport materials. researchgate.netrsc.org

Role of π-π Stacking and Other Non-Covalent Interactions in Supramamolecular Structures

Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies, with π-π stacking playing a particularly crucial role in systems containing large aromatic frameworks like this compound. sioc-journal.cnnih.gov These interactions, though individually weak, collectively dictate the structure and properties of the resulting supramolecular architectures. nih.gov

π-π Stacking: The large, planar surface of the this compound core provides an ideal platform for significant π-π stacking interactions. researchgate.netscilit.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In concentrated solutions or the solid state, these stacking interactions can lead to the formation of ordered aggregates or crystalline structures. scilit.com The extent and geometry of π-π stacking can influence the electronic and photophysical properties of the material. For example, increased intermolecular π-π stacking in iridium(III) complexes based on this compound resulted in a red-shift in their emission spectra. researchgate.net

Other Non-Covalent Interactions: Besides π-π stacking, a variety of other non-covalent interactions contribute to the stability and structure of this compound-based supramolecular systems. These include:

Hydrogen Bonding: The nitrogen atoms within the phenazine core can act as hydrogen bond acceptors, interacting with suitable donor molecules. sioc-journal.cnresearchgate.net This interaction is significant in stabilizing molecular assemblies. researchgate.net

Dipole-Dipole Interactions: The polarity of the phenazine unit can lead to dipole-dipole interactions, which are important for the stabilization of the supramolecular structure. researchgate.net

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and the π-system of the aromatic ring acts as the acceptor. rsc.org

n → π Interactions:* These interactions involve the transfer of electron density from a non-bonding orbital (n) of a heteroatom (like nitrogen or oxygen) to an antibonding π* orbital of an adjacent aromatic system. rsc.org

The interplay of these various non-covalent interactions leads to the formation of complex and well-defined supramolecular architectures. nih.govrsc.org Theoretical calculations, such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis, are often used to identify and quantify these weak interactions within the crystal structures. rsc.orgrsc.org

Supramolecular Doping and Modulation of Electronic Properties via Host-Guest Interactions

The electronic properties of this compound and its derivatives can be finely tuned through supramolecular approaches, particularly via host-guest interactions and supramolecular doping. This strategy offers a powerful, non-covalent method to modify the material's characteristics without altering its fundamental chemical structure.

Modulation of Electronic Properties through Host-Guest Interactions: The formation of a host-guest complex can significantly perturb the electronic environment of the this compound framework. nih.govfrontiersin.org This perturbation can manifest as changes in the absorption and emission spectra, as well as alterations in the material's redox potentials.

A compelling example is the use of a 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine (DPAC) containing crown ether macrocycle. nih.govfrontiersin.org The interaction of this host with various ammonium guests leads to significant changes in its fluorescence properties, with hypsochromic shifts of up to 130 nm observed. nih.govfrontiersin.orgfrontiersin.org The degree of this shift is dependent on the specific guest, the solvent, and the host-guest stoichiometry, allowing for the generation of multicolor emissions. nih.govfrontiersin.orgfrontiersin.org The binding of the guest restricts the vibrational motions of the DPAC unit, leading to a change in the emission from an orange-red fluorescence to a more blue-shifted emission. nih.govfrontiersin.org

Similarly, the electronic properties of donor-acceptor systems based on a benzo[a,c]phenazine acceptor can be modulated by altering the donor moiety. nih.govresearchgate.net By synthesizing compounds with different donors, it is possible to create materials with varying excited state characteristics, ranging from locally-excited states to charge-transfer states with thermally activated delayed fluorescence (TADF). nih.govresearchgate.net

Furthermore, the concept of supramolecular doping is central to the operation of organic electrochemical transistors (OECTs). In these devices, the doping level of a conjugated polyelectrolyte can be controlled by the exchange of counterions, which in turn modulates the ionic and electronic transport within the material. rsc.org This allows for the fine-tuning of the device performance.

The ability to modulate the electronic properties of this compound frameworks through these supramolecular strategies opens up possibilities for their application in a wide range of organic electronic devices, including organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.gov

Table of Research Findings on Host-Guest Interactions and Electronic Property Modulation

Host SystemGuest(s)Observed EffectReference(s)
Dihydrodibenzo[a,c]phenazine Crown EtherAmmonium Salts (G1-G5)Multicolor fluorescence emission, hypsochromic shifts up to 130 nm nih.govfrontiersin.orgfrontiersin.org
Neutral Red (Phenazine Dye)Cucurbit scribd.comuril (CB7)Formation of inclusion complex, increased pKa of the dye acs.org
Dihydrophenazine-based MacrocycleTetracyanoquinodimethane (TCNQ)Fluorescence quenching, conformational change, reversible binding researchgate.net
Anthracene-based MacrocyclePhenazine DerivativesFormation of 1D mixed π-stacks, modulation of charge transport rsc.org
Benzo[a,c]phenazine-Donor SystemsVaried Donor MoietiesTunable excited state properties (LE, HLCT, TADF) nih.govresearchgate.net

Q & A

Q. What are the key synthetic strategies for Tribenzo[a,c,i]phenazine derivatives, and how can reaction conditions be optimized?

this compound derivatives are synthesized via cyclization reactions using reagents such as triphenylphosphorane and halogen sources. Optimization involves adjusting counter ions (e.g., lithium or sodium salts) to enhance rearrangement efficiency and yield. Reaction parameters like temperature, solvent polarity, and catalyst loading are systematically varied to improve selectivity . Computational modeling (e.g., DFT at B3LYP/6-311G(d)) can predict thermodynamic favorability (ΔG ≤ -8.0 kcal/mol) to guide experimental design .

Q. What spectroscopic and electrochemical properties make this compound suitable for optical sensing applications?

The compound's extended π-conjugation and redox activity enable strong absorption/emission in visible-NIR regions, making it ideal for fluorescence-based sensors. Cyclic voltammetry (CV) reveals reversible redox peaks (e.g., E° ≈ -0.5 to +0.3 V vs. Ag/AgCl), which correlate with electron-withdrawing/donating substituents. Solvent dielectric constants (εr) significantly influence redox potentials, as shown in DFT benchmarks against experimental data .

Q. How do bacterial cytochrome c oxidases regulate phenazine biosynthesis?

Cytochrome c oxidase (e.g., CoxA in Pseudomonas chlororaphis) maintains redox balance during phenazine synthesis. Knockout mutants (coxA deletion) show abolished phenazine production in rich media but not in minimal media, suggesting metabolic pathway redundancy. MFS transporters may assist in detoxifying redox-active intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported redox potentials of phenazine derivatives?

Discrepancies arise from solvent effects, reference electrodes, or substituent electronic contributions. A validated approach combines DFT calculations (e.g., M06-2x/6-311G(2p,d)) with experimental CV data. For example, trifluoromethylated derivatives show <10 mV deviation between computed and measured potentials when solvent dielectric effects are modeled . Meta-analysis of literature data using standardized reference systems (e.g., Fc/Fc<sup>+</sup>) is recommended .

Q. What genetic engineering strategies enhance phenazine antibiotic diversity in Streptomyces spp.?

Biosynthetic gene clusters (e.g., phzG, phzF) in Streptomyces kebangsaanensis can be edited via CRISPR-Cas9 to express hybrid pathways. For instance, combining phenazine-1,6-dicarboxylic acid and 4-methoxybenzene-1,2-diol pathways yields novel derivatives like HCPCA. Regulatory genes (e.g., astA) are targeted to overcome metabolic bottlenecks .

Q. How do HOMO-LUMO gaps of this compound derivatives influence their semiconductor performance?

Gaps (2.5–4.0 eV) are calculated using hybrid functionals (B3LYP) and correlate with charge-carrier mobility. Derivatives with electron-deficient substituents (e.g., -NO2) exhibit narrower gaps, enhancing conductivity. Stability under oxidative conditions is assessed via accelerated aging tests (85°C, 85% humidity) .

Q. What methodologies identify phenazine-protein interactions in bacterial detoxification pathways?

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities between phenazines and cytochrome c oxidase. In vivo fluorescence quenching assays track intracellular phenazine reduction to redox-inactive forms, validated via LC-MS .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on phenazine toxicity in bacterial and mammalian systems?

Pseudomonas spp. employ efflux pumps (e.g., EY04_29170-protein) to mitigate autotoxicity, whereas mammalian mitochondria lack analogous defenses. Cross-species comparisons using RNA-seq and metabolomics (e.g., rat liver cells vs. P. aurantiaca) highlight divergent detox mechanisms .

Q. Why do phenazine yields vary across microbial strains under identical culture conditions?

Genotypic diversity (e.g., phz operon mutations) and regulatory gene expression (e.g., phzI/phzR quorum-sensing systems) account for variability. High-throughput screening (HTS) with RT-qPCR (2<sup>−ΔΔCT</sup> method) identifies high-yield mutants .

Methodological Resources

  • Synthetic Optimization : Use Design of Experiments (DoE) to map reaction parameter interactions .
  • Computational Tools : Gaussian 16 for DFT, VASP for bandgap analysis .
  • Biosynthesis Analysis : LC-HRMS for pathway intermediate tracking; gene knockout via overlap PCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.